

# A Comparative Guide to the Fatigue Performance of Additively Manufactured Titanium Alloys

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The adoption of additive manufacturing (AM) for **titanium** alloys in critical applications, from aerospace components to biomedical implants, hinges on a thorough understanding of their mechanical properties, particularly their resistance to fatigue failure. This guide provides an objective comparison of the fatigue performance of additively manufactured **titanium** alloys, supported by experimental data, to aid in material and process selection.

## Data Presentation: A Comparative Analysis

The fatigue life of additively manufactured **titanium** alloys is highly dependent on the manufacturing process, post-processing treatments, and the resulting material characteristics such as surface roughness and internal defects. The following tables summarize key fatigue performance data for the most common AM **titanium** alloy, Ti-6Al-4V, produced by Selective Laser Melting (SLM) and Electron Beam Melting (EBM), and for the near-beta alloy Ti-5Al-5V-5Mo-3Cr.

Table 1: Fatigue Strength of AM Ti-6Al-4V (SLM vs. EBM) under Various Conditions

Manufacturing Process	Post-Processing	Build Orientation	Stress Ratio (R)	Fatigue Limit (MPa) @ 107 cycles	Key Observations
SLM	As-Built	N/A	-1	~200-300[1]	Fatigue strength is significantly lower than wrought counterparts, primarily due to surface roughness and internal defects like porosity and lack of fusion. [2]
Hot Isostatic Pressed (HIP)	N/A	-1	~550[3]	HIP significantly improves fatigue life by closing internal pores, leading to a substantial increase in fatigue strength.[2][3]	
HIP + Machined	N/A	-1	~707[3]	The combination of HIP and machining results in fatigue	

performance  
comparable  
to or  
exceeding  
that of  
conventionall  
y wrought Ti-  
6Al-4V.[4]

Similar to as-  
built SLM, the  
fatigue  
strength is  
limited by  
surface  
roughness  
and internal  
defects.

EBM

As-Built

Vertical

0.1

~200-250[1]  
[5]

HIP

N/A

0.1

No statistical  
distinction  
from as-built  
with the same  
rough  
surface.[4]

HIP alone,  
without  
surface  
improvement,  
may not  
significantly  
enhance the  
fatigue  
performance  
of EBM parts.  
[4]

HIP +  
Machined

N/A

0.1

~550-600[1]  
[5]

Machining  
the surface of  
HIP-treated  
EBM parts is  
crucial for  
achieving  
high fatigue  
strength,

comparable  
to wrought  
material.[\[4\]](#)

Table 2: Comparative Fatigue Performance of AM **Titanium** Alloys

Alloy	AM Process	Post-Processing	Stress Amplitude (MPa)	Average Reversals to Failure	Reference Alloy (AM Ti-6Al-4V) Reversals to Failure
Ti-5Al-5V-5Mo-3Cr	LB-PBF	Not Specified	700	Lower than Ti-6Al-4V	Higher than Ti-5Al-5V-5Mo-3Cr
500	Slightly higher than Ti-5Al-5V-5Mo-3Cr	Slightly lower than Ti-5Al-5V-5Mo-3Cr			
400	Similar to Ti-6Al-4V	Similar to Ti-5Al-5V-5Mo-3Cr			
Ti-5Al-5Mo-5V-1Cr-1Fe	LB-PBF	Not Specified	700	Lower than Ti-6Al-4V	Higher than Ti-5Al-5Mo-5V-1Cr-1Fe
500	Slightly lower than Ti-5Al-5V-5Mo-3Cr	Slightly higher than Ti-5Al-5Mo-5V-1Cr-1Fe			
400	Similar to Ti-6Al-4V	Similar to Ti-5Al-5Mo-5V-1Cr-1Fe			

Note: Data for Ti-5Al-5V-5Mo-3Cr and Ti-5Al-5Mo-5V-1Cr-1Fe is based on a comparative study and indicates trends rather than absolute fatigue limits.[6]

## Experimental Protocols

A standardized approach to fatigue testing is crucial for comparing results across different studies. The following outlines a typical experimental methodology for evaluating the fatigue performance of additively manufactured **titanium** alloys.

### 1. Material and Specimen Fabrication:

- Powder Characterization: The chemical composition, particle size distribution, and morphology of the initial **titanium** alloy powder are characterized.
- Additive Manufacturing: Cylindrical or flat "dog-bone" shaped fatigue specimens are fabricated using a specific AM process (e.g., SLM, EBM, DED). Key process parameters such as laser/electron beam power, scan speed, hatch spacing, and layer thickness are meticulously controlled and documented. Build orientation relative to the loading axis is also a critical parameter to record.
- Post-Processing: A subset of specimens typically undergoes post-processing treatments such as:
  - Stress Relief: Heat treatment at a specific temperature and time to reduce residual stresses from the AM process.
  - Hot Isostatic Pressing (HIP): Application of high temperature and isostatic gas pressure to reduce internal porosity.[7]
  - Surface Machining: Mechanical removal of the rough as-built surface to a smooth finish.

### 2. Material Characterization:

- Microstructural Analysis: The microstructure of the as-built and post-processed materials is examined using optical microscopy and scanning electron microscopy (SEM) to observe features like grain size and morphology (e.g., acicular  $\alpha'$  martensite).

- **Defect Characterization:** Non-destructive techniques like X-ray computed tomography (CT) are often used to quantify the size, shape, and distribution of internal defects such as pores and lack-of-fusion zones.
- **Hardness and Tensile Testing:** Microhardness and quasi-static tensile tests are performed to determine the basic mechanical properties of the material in different conditions.

### 3. Fatigue Testing:

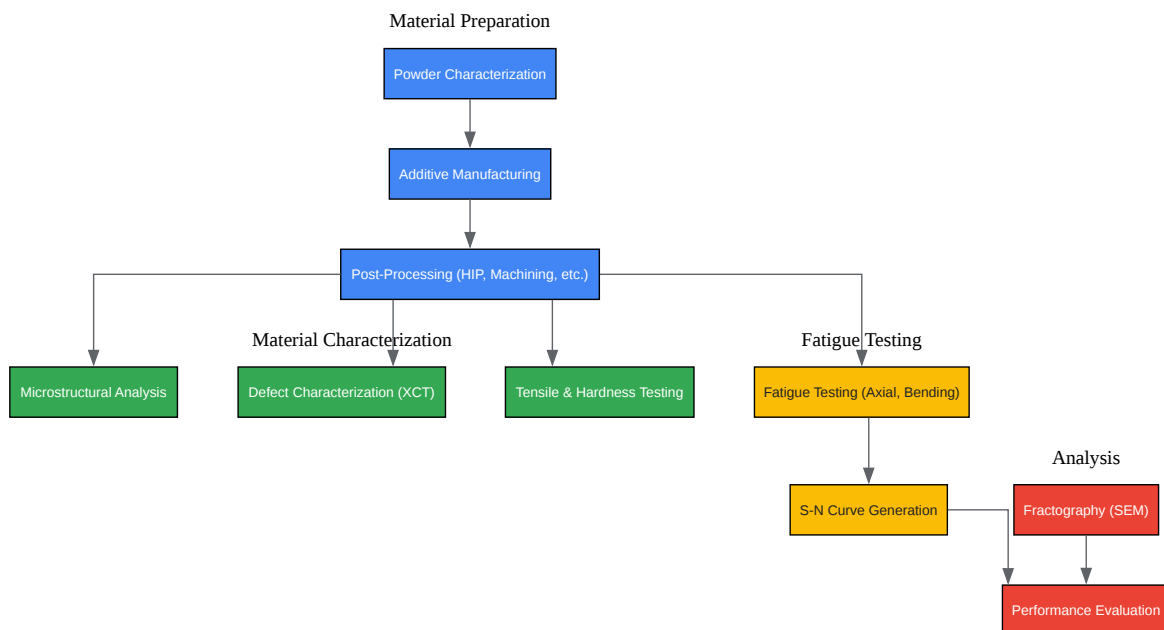
- **Test Method:** Fatigue tests are typically conducted under load control using servo-hydraulic or electromagnetic testing machines. Common test configurations include:
  - **Axial Fatigue Testing:** Uniaxial tensile-tensile ( $R > 0$ ) or tension-compression ( $R = -1$ ) loading.
  - **Rotating Bending Fatigue Testing:** The specimen is subjected to a bending moment while being rotated.
- **Test Parameters:**
  - **Stress Ratio (R):** The ratio of minimum to maximum stress in a loading cycle (e.g.,  $R = 0.1$  for tension-tension,  $R = -1$  for fully reversed loading).
  - **Frequency:** The number of cycles per second (Hz). For high-cycle fatigue (HCF) and very-high-cycle fatigue (VHCF) regimes, ultrasonic fatigue testing can be employed to achieve very high frequencies.[8]
  - **Environment:** Tests are typically performed in ambient air at room temperature, unless specific environmental effects are being investigated.
- **S-N Curve Generation:** A series of tests are conducted at different stress amplitudes, and the number of cycles to failure ( $N_f$ ) is recorded for each. The results are plotted as Stress vs. Number of cycles (S-N curve) to determine the fatigue life and endurance limit.

### 4. Fractography:

- After failure, the fracture surfaces of the fatigue specimens are examined using SEM to identify the crack initiation sites (e.g., surface defects, internal pores) and to characterize the fatigue crack propagation mechanisms.

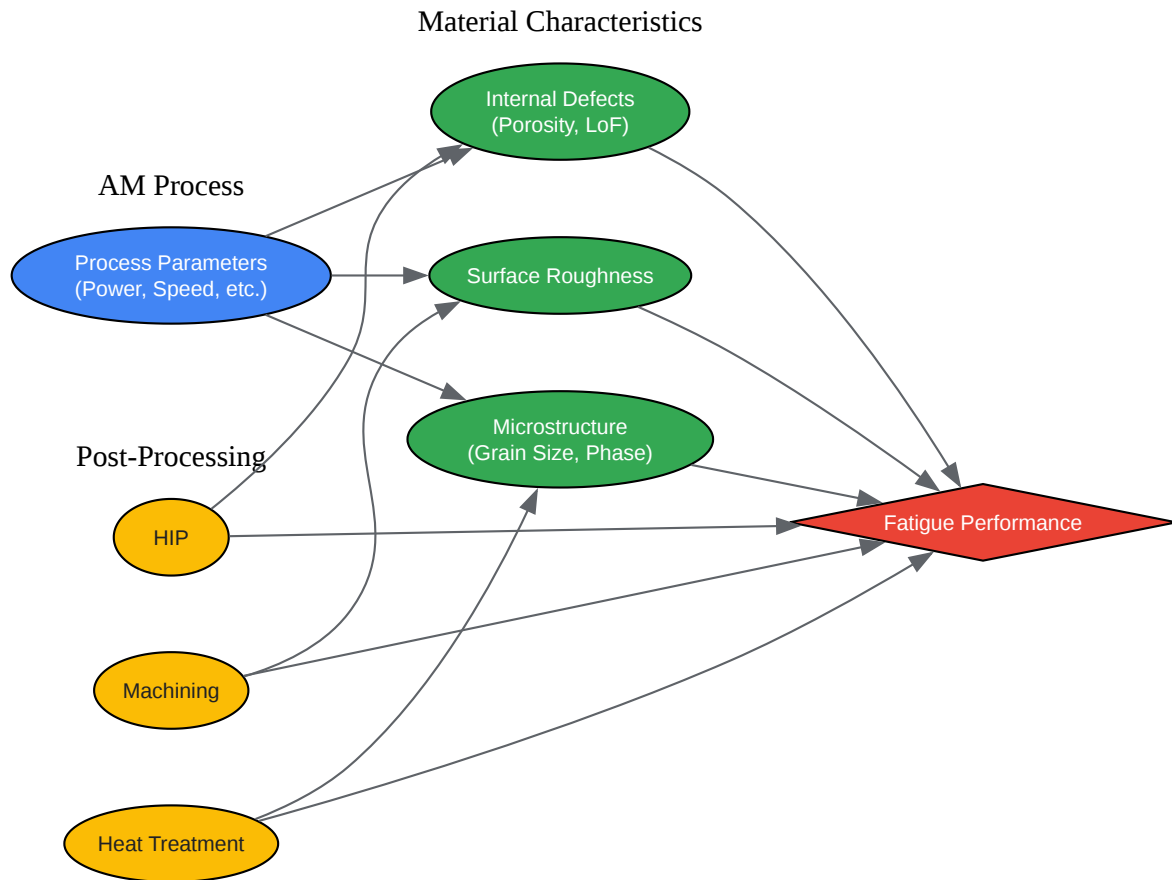
## Visualizing the Process and Influencing Factors

To better understand the workflow of fatigue analysis and the interplay of various factors, the following diagrams are provided.



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*Experimental workflow for fatigue analysis.*



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*Factors influencing fatigue performance.*

In conclusion, the fatigue performance of additively manufactured **titanium** alloys is a complex interplay of manufacturing process, post-processing, and the resultant material quality. While as-built components generally exhibit lower fatigue strength compared to their wrought counterparts, post-processing techniques such as Hot Isostatic Pressing and surface



machining can significantly enhance their fatigue life, making them viable for demanding applications. For the development of reliable components, a thorough understanding and control of the factors outlined in this guide are paramount.

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